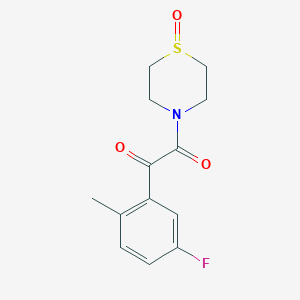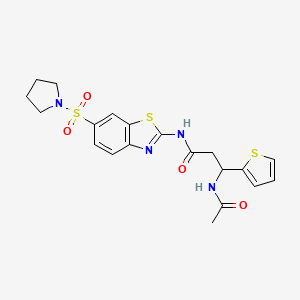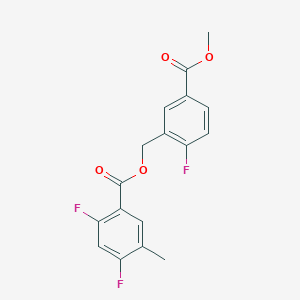![molecular formula C18H18N4O2 B7424743 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole](/img/structure/B7424743.png)
2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the indazole moiety separately, followed by their coupling. One common method involves the reaction of 2-nitrobenzyl bromide with pyrrolidine to form the intermediate 2-nitrophenylmethylpyrrolidine. This intermediate is then reacted with indazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 2-[1-[(2-Nitrophenyl)methyl]pyrrolidin-3-yl]indazole.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine and indazole moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
2-[1-[(2-nitrophenyl)methyl]pyrrolidin-3-yl]indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-22(24)18-8-4-2-6-15(18)11-20-10-9-16(13-20)21-12-14-5-1-3-7-17(14)19-21/h1-8,12,16H,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRKXLVCOZCNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C3C=CC=CC3=N2)CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![potassium;(2S)-3-(1H-indol-3-yl)-2-[(2-morpholin-4-ylpyridin-4-yl)methylcarbamoylamino]propanoate](/img/structure/B7424660.png)


![7-hydroxy-8-methyl-4-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]chromen-2-one](/img/structure/B7424678.png)
![4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)piperazine-1-carboxamide](/img/structure/B7424690.png)
![3-hydroxy-N-methyl-4-nitro-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7424693.png)

![Methyl 3-[[4-[[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoyl]amino]propanoate](/img/structure/B7424708.png)
![N-(4-acetamido-3-chlorophenyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B7424710.png)
![2-N,6-N-bis[(3,4-difluorophenyl)methyl]pyridine-2,6-dicarboxamide](/img/structure/B7424725.png)
![potassium;(2S)-3-(1H-indol-3-yl)-2-[1-(4-morpholin-4-ylphenyl)ethylcarbamoylamino]propanoate](/img/structure/B7424736.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(ethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7424748.png)
![N-(1H-indol-5-yl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7424762.png)
![5-chloro-4-N-methyl-4-N-[[4-(trifluoromethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B7424767.png)
